9H,11H-Pyrazino(2,1-c)pyrrolo(1,2-a)(1,4)benzodiazepin-11-one, 12,13,14,14a-tetrahydro-13-methyl-
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Overview
Description
9H,11H-Pyrazino(2,1-c)pyrrolo(1,2-a)(1,4)benzodiazepin-11-one, 12,13,14,14a-tetrahydro-13-methyl- is a complex organic compound belonging to the class of benzodiazepines. This compound is notable for its unique structure, which combines elements of pyrazine, pyrrole, and benzodiazepine rings. It has garnered interest in various fields of scientific research due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9H,11H-Pyrazino(2,1-c)pyrrolo(1,2-a)(1,4)benzodiazepin-11-one, 12,13,14,14a-tetrahydro-13-methyl- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazine Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Construction of the Pyrrole Ring: Pyrrole formation can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or primary amines.
Benzodiazepine Ring Formation: This step often involves the condensation of an ortho-diamine with a suitable carbonyl compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides, resulting in reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups attached to the core structure.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or alcohols, and electrophiles such as alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, the compound has been studied for its potential interactions with various biological targets, including enzymes and receptors. It serves as a model compound for understanding the behavior of benzodiazepine derivatives in biological systems.
Medicine
In medicine, 9H,11H-Pyrazino(2,1-c)pyrrolo(1,2-a)(1,4)benzodiazepin-11-one, 12,13,14,14a-tetrahydro-13-methyl- is investigated for its potential therapeutic effects. It may exhibit properties such as anxiolytic, sedative, or anticonvulsant activities, similar to other benzodiazepines.
Industry
Industrially, the compound can be used in the development of pharmaceuticals, agrochemicals, and other specialty chemicals. Its synthesis and modification are of interest for creating new materials with desired properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as GABA receptors in the central nervous system. By binding to these receptors, it can modulate their activity, leading to effects such as sedation or anxiolysis. The exact pathways and molecular interactions depend on the specific structure and functional groups of the compound.
Comparison with Similar Compounds
Similar Compounds
Diazepam: A well-known benzodiazepine with anxiolytic and sedative properties.
Lorazepam: Another benzodiazepine used for its anxiolytic and anticonvulsant effects.
Clonazepam: Known for its anticonvulsant and anxiolytic activities.
Uniqueness
What sets 9H,11H-Pyrazino(2,1-c)pyrrolo(1,2-a)(1,4)benzodiazepin-11-one, 12,13,14,14a-tetrahydro-13-methyl- apart is its unique combination of pyrazine, pyrrole, and benzodiazepine rings. This structure provides distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
CAS No. |
121819-09-8 |
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Molecular Formula |
C16H17N3O |
Molecular Weight |
267.33 g/mol |
IUPAC Name |
9-methyl-2,9,12-triazatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),3,5,14,16-pentaen-11-one |
InChI |
InChI=1S/C16H17N3O/c1-17-10-15-14-7-4-8-18(14)13-6-3-2-5-12(13)9-19(15)16(20)11-17/h2-8,15H,9-11H2,1H3 |
InChI Key |
ICHXNRGFPUJMOV-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC2C3=CC=CN3C4=CC=CC=C4CN2C(=O)C1 |
Origin of Product |
United States |
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